Home > Products > Screening Compounds P132320 > 8-Bromo-6-chloroquinazoline-2,4-diol
8-Bromo-6-chloroquinazoline-2,4-diol -

8-Bromo-6-chloroquinazoline-2,4-diol

Catalog Number: EVT-13824677
CAS Number:
Molecular Formula: C8H4BrClN2O2
Molecular Weight: 275.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-6-chloroquinazoline-2,4-diol is a chemical compound that belongs to the quinazoline family, which is notable for its diverse biological activities, including potential applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, as well as hydroxyl groups at the 2 and 4 positions. Its molecular formula is C8H5BrClN2O2C_8H_5BrClN_2O_2 and it has a molecular weight of approximately 248.49 g/mol.

Source and Classification

8-Bromo-6-chloroquinazoline-2,4-diol is classified under the category of heterocyclic compounds, specifically within the quinazoline derivatives. Quinazolines are a class of bicyclic compounds that contain two nitrogen atoms in their structure. The compound can be sourced from various synthetic routes documented in chemical literature and patents, which detail its synthesis and potential applications in pharmaceuticals.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-bromo-6-chloroquinazoline-2,4-diol typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 4-bromoaniline and chloroacetyl chloride.
  2. Cyclization Reaction: The initial step usually involves a cyclization reaction where the aniline derivative reacts with chloroacetyl chloride to form a chloroquinazoline intermediate.
  3. Hydroxylation: Subsequent reactions introduce hydroxyl groups at the 2 and 4 positions, often through nucleophilic substitution or oxidation methods.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The detailed synthetic routes can vary based on specific laboratory conditions and desired yields, but they generally follow this framework .

Molecular Structure Analysis

Structure Data

The molecular structure of 8-bromo-6-chloroquinazoline-2,4-diol can be represented as follows:

  • Molecular Formula: C8H5BrClN2O2C_8H_5BrClN_2O_2
  • Molecular Weight: Approximately 248.49 g/mol
  • Structural Features:
    • Two nitrogen atoms located in the quinazoline ring.
    • Bromine atom at the 8-position.
    • Chlorine atom at the 6-position.
    • Hydroxyl groups at the 2 and 4 positions.

The compound exhibits a planar structure due to the aromatic nature of the quinazoline ring, which contributes to its stability and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

8-Bromo-6-chloroquinazoline-2,4-diol participates in various chemical reactions typical for quinazoline derivatives:

  1. Nucleophilic Substitution: The presence of halogens (bromine and chlorine) allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens under suitable conditions.
  2. Hydroxyl Group Reactions: The hydroxyl groups can engage in esterification or etherification reactions, expanding its utility in organic synthesis.
  3. Condensation Reactions: The compound can also undergo condensation reactions with other electrophiles to form more complex molecules.

These reactions are crucial for developing derivatives with enhanced biological activity or altered properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 8-bromo-6-chloroquinazoline-2,4-diol often involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Quinazoline derivatives may act as inhibitors for various kinases involved in cancer pathways, potentially leading to reduced cell proliferation.
  2. Receptor Modulation: They may also interact with specific receptors, modulating signaling pathways that affect cell growth and survival.

Research indicates that modifications to the quinazoline structure can significantly impact its potency and selectivity against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to activated halogen atoms.

Relevant data indicates that its physical properties are conducive to further chemical modifications, making it a versatile building block in synthetic chemistry .

Applications

Scientific Uses

8-Bromo-6-chloroquinazoline-2,4-diol has several notable applications in scientific research:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing potential anti-cancer agents due to its ability to inhibit specific kinase enzymes.
  2. Biological Studies: Used in studies investigating cellular signaling pathways and drug resistance mechanisms.
  3. Chemical Probes: Its derivatives are often employed as chemical probes in biological assays to explore cellular functions.
Introduction to Quinazoline-Based Therapeutics

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent one of medicinal chemistry's most versatile and enduring scaffolds, with over 200 naturally occurring alkaloids featuring this nitrogen-containing heterocyclic motif [2]. The significance of this core structure stems from its diverse chemical reactivities and multifaceted biological applications, which have been systematically exploited in drug development over the past half-century. Historically, quinazoline-based compounds have transitioned from natural product isolations to synthetically optimized therapeutics, with substantial progress occurring in the design of efficient synthetic protocols since 2017 [2]. The scaffold's privileged status is evidenced by its incorporation into clinically approved kinase inhibitors and numerous investigational agents targeting various pathological conditions.

The journey began with natural alkaloids like febrifugine, but modern medicinal chemistry has expanded the structural repertoire considerably. Recent decades have witnessed accelerated development of novel quinazoline-based drugs, particularly in oncology and infectious disease therapeutics. For instance, Ki8751 (a quinoline-based inhibitor sharing structural similarities with quinazolines) exemplifies the scaffold's kinase targeting potential, originally developed as a VEGFR2 inhibitor but later discovered to potently inhibit Plasmodium falciparum Protein Kinase 6 (PfPK6) with 14 nM affinity [9]. This repurposing highlights the scaffold's versatility across divergent biological targets. The structural evolution of quinazoline derivatives has been guided by continuous methodological refinements in synthetic chemistry, enabling access to increasingly complex analogs for pharmacological evaluation [2].

Table 1: Evolution of Key Quinazoline-Based Therapeutics

Time PeriodDevelopment MilestoneRepresentative Compounds
Pre-2000Natural product isolation & early synthetic analogsFebrifugine, Quinazolinone alkaloids
2000-2010First-generation targeted kinase inhibitorsGefitinib, Erlotinib (EGFR inhibitors)
2010-PresentNext-generation inhibitors & multitarget agentsSOS1 inhibitors (BI-3406), PfPK6 inhibitors (Ki8751) [3] [9]
2017-2023Advanced synthetic protocols for novel derivativesDiverse quinazoline analogs with improved pharmacodynamic profiles [2]

Role of Halogenated Quinazolines in Targeted Drug Design

Halogenation has emerged as a cornerstone strategy in quinazoline-based drug design, with bromine and chlorine substituents playing particularly crucial roles in optimizing molecular interactions. The incorporation of halogen atoms at specific positions on the quinazoline core significantly alters the compound's physicochemical properties and binding characteristics. Bromine's substantial atomic radius and chlorine's electronegativity work synergistically to influence molecular conformation, lipophilicity, and target engagement. Computational studies of 6-bromo-4-chloroquinazoline reveal enhanced lipophilicity (consensus LogP = 2.87) and optimal topological polar surface area (25.78 Ų), properties that facilitate membrane permeability while maintaining target binding capability [6]. These halogen-induced modifications directly impact drug-like properties, as evidenced by the high gastrointestinal absorption predicted for such compounds [6].

The strategic placement of halogens enables specific interactions with biological targets that enhance binding affinity and selectivity. Bromine at position 6 or 8 creates steric bulk that influences binding pocket accommodation, while chlorine at position 4 serves as an excellent leaving group for nucleophilic substitution in prodrug strategies. This is exemplified in the development pathway of 6-bromo-4-chloroquinazoline, which acts as a key synthetic intermediate for generating pharmacologically active molecules targeting receptors like EGFR [5]. The compound's description as "a heterocyclic organic compound characterized by its quinazoline backbone" underscores its role as a versatile building block in medicinal chemistry [5]. The halogen substituents enhance intermolecular interactions through halogen bonding with carbonyl groups and hydrophobic side chains in target proteins, a feature exploited in kinase inhibitor design.

Table 2: Impact of Halogen Position on Quinazoline Properties and Applications

Halogenation PatternKey Physicochemical PropertiesBiological ApplicationsExample Compounds
6-Bromo-4-chloroLogP = 2.87; TPSA = 25.78 Ų; Molecular weight = 243.49EGFR inhibition [5]6-Bromo-4-chloroquinazoline (CAS 38267-96-8)
8-Bromo-4-chloroNot reported; similar molecular weightSynthetic intermediate for kinase inhibitors8-Bromo-4-chloroquinazoline (CAS 125096-72-2) [10]
8-Bromo-2-chloro-4-aminoIncreased H-bond capacity (additional amino group)Kinase inhibitor intermediates [8]4-Amino-8-bromo-2-chloroquinazoline (CAS 956100-62-2)
8-Bromo-6-chloro-2,4-diolEnhanced H-bond donation capacity (diol groups)Pharmacophore development for SOS2 inhibitors8-Bromo-6-chloroquinazoline-2,4-diol (CID 19604351) [1]

Significance of 8-Bromo-6-chloroquinazoline-2,4-diol in Pharmacophore Development

8-Bromo-6-chloroquinazoline-2,4-diol (CID 19604351; C₈H₄BrClN₂O₂) represents a structurally unique quinazoline derivative with distinctive potential in pharmacophore development [1]. The compound features a dual hydroxyl configuration at positions 2 and 4 combined with strategic halogen placement at positions 6 and 8, creating a multifaceted interaction profile. This arrangement enables the molecule to participate in complex binding motifs critical for targeting challenging biological macromolecules. Recent studies on analogous quinazoline-based inhibitors reveal how such substitutions contribute to target engagement. For example, quinazoline derivatives bind to the catalytic site of Son of Sevenless 2 (SOS2) protein through π-stacking interactions with F892 and bidentate hydrogen bonding with D904 [3]. The hydroxyl groups in 8-bromo-6-chloroquinazoline-2,4-diol could potentially form similar critical hydrogen bonds with catalytic residues in target proteins.

The bromine and chlorine substituents provide strategic steric and electronic advantages for selective target binding. In SOS2 inhibitors, the halogen positions create orthogonal binding orientations that influence inhibitor efficacy [3]. The 6-chloro substituent in particular may occupy hydrophobic subpockets adjacent to catalytic sites, while the 8-bromo group could influence overall molecular orientation through steric effects. Structure-activity relationship (SAR) analyses of quinazoline-based inhibitors demonstrate that modifications at these positions significantly impact binding affinity. For instance, in the optimization of SOS2 inhibitors, the introduction of methyl groups to piperazine substituents at position 4 created 3-fold affinity enhancements by occupying additional subpockets between E893 and D889 side chains [3]. This suggests that the halogen placement in 8-bromo-6-chloroquinazoline-2,4-diol provides a template for further derivatization to optimize binding interactions.

The scaffold's significance extends beyond SOS2 inhibition to multiple therapeutic areas. Quinazoline derivatives have demonstrated substantial activity against HIV-1 RNase H, with compounds featuring dihydroxyphenyl moieties attached to quinazolinone cores showing submicromolar inhibition (IC₅₀ = 0.15-0.41 μM) [4]. The presence of hydroxyl groups at positions equivalent to the 2,4-diol configuration in 8-bromo-6-chloroquinazoline-2,4-diol appears crucial for this activity, suggesting potential applications in antiviral drug development. Additionally, the scaffold's presence in PfPK6 inhibitors indicates possible utility in antimalarial development [9]. This target versatility underscores the compound's value as a privileged scaffold in pharmacophore design.

Table 3: Pharmacophoric Features of 8-Bromo-6-chloroquinazoline-2,4-diol and Their Functional Roles

Structural FeaturePositionPotential InteractionsBiological Significance
Bromine atom8Halogen bonding; hydrophobic interactionsEnhances target selectivity through steric constraints; improves membrane permeability
Chlorine atom6Hydrophobic interactions; electronic effectsOccupies hydrophobic subpockets; influences electron distribution
Hydroxyl group2Hydrogen bond donation/acceptance; metal coordinationBinds catalytic residues (e.g., aspartates, glutamates); coordinates Mg²⁺ in kinases
Hydroxyl group4Hydrogen bond donation/acceptance; metal coordinationDual hydrogen bonding (bidentate interaction); participates in salt bridge formation
Pyrimidine nitrogen1Hydrogen bond acceptanceRecognizes backbone amide protons in target proteins
Fused ring systemCoreπ-Stacking; van der Waals interactionsEngages aromatic residues in binding pockets (e.g., phenylalanine)

The future development of 8-bromo-6-chloroquinazoline-2,4-diol derivatives will likely focus on optimizing vector orientations for enhanced target inhibition. As demonstrated in SOS2 inhibitor development, saturation of the quinazoline ring system (tetrahydroquinazoline derivatives) maintains binding affinity while providing accessible vectors at position 7 that could extend past tyrosine residues to interact with adjacent protein domains [3]. This strategy could be applied to 8-bromo-6-chloroquinazoline-2,4-diol to create analogs capable of blocking protein-protein interactions in RAS signaling pathways. Additionally, the hydroxyl groups offer sites for prodrug development through esterification, potentially improving bioavailability while maintaining the core pharmacophore.

Properties

Product Name

8-Bromo-6-chloroquinazoline-2,4-diol

IUPAC Name

8-bromo-6-chloro-1H-quinazoline-2,4-dione

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

InChI

InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)

InChI Key

YKAKOWPODIXIAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.